2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid

Foldamer chemistry β-Peptide design Conformational analysis

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid, commonly designated Z-trans-ACHC-OH or Cbz-trans-ACHC-OH, is a racemic or enantiopure protected β-amino acid (CAS 61935-48-6). It features a cyclohexane ring with a Cbz-protected amino group at the 2-position and a free carboxylic acid at the 1-position, giving it the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
Cat. No. B7891970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)
InChIKeyRPJMLWMATNCSIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid (Cbz-trans-ACHC-OH) – A Protected β-Amino Acid Building Block for Foldamer Synthesis


2-(((Benzyloxy)carbonyl)amino)cyclohexane-1-carboxylic acid, commonly designated Z-trans-ACHC-OH or Cbz-trans-ACHC-OH, is a racemic or enantiopure protected β-amino acid (CAS 61935-48-6). It features a cyclohexane ring with a Cbz-protected amino group at the 2-position and a free carboxylic acid at the 1-position, giving it the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound serves as a precursor to trans-2-aminocyclohexanecarboxylic acid (ACHC), a structure-promoting residue renowned for stabilizing 14-helical conformations in β-peptide foldamers [1]. The Cbz group provides acid-stable protection during peptide synthesis, offering orthogonal deprotection via hydrogenolysis, distinguishing it from base-labile Fmoc or acid-labile Boc protection strategies [2].

Why Cbz-trans-ACHC-OH Cannot Be Replaced by Standard Protecting-Group Analogs in β-Peptide Research


Simply interchanging Cbz-trans-ACHC-OH with its Boc- or Fmoc-protected analogs, or with regioisomeric or stereoisomeric Cbz-protected cyclohexane amino acids, introduces quantifiable structural and functional liabilities. The Cbz group enables acid-stable protection critical for specific peptide synthesis routes, while the trans-2,1-substitution pattern uniquely pre-organizes the cyclohexane ring to nucleate 14-helical secondary structure, a property absent in the cis-2,1 or 1,1-regioisomers [1][2]. Generic substitution therefore risks failed deprotection, incorrect foldamer architecture, and ultimately invalid experimental conclusions.

Evidence Guide: Quantified Differentiation of Cbz-trans-ACHC-OH vs. Closest Analogs


Conformational Pre-organization: trans-ACHC vs. cis-ACHC in 14-Helix Stabilization

The trans-2-aminocyclohexanecarboxylic acid (ACHC) residue drives 14-helix formation in β-peptides, a conformational preference not observed with its cis isomer. In a comparative NMR study, β-peptide oligomers composed of enantiopure trans-ACHC residues displayed a series of 14-membered hydrogen-bonded rings characteristic of the 14-helix, while cis-ACHC oligomers adopt distinct 10/12-helical or turn conformations [1]. The Cbz-protected trans-ACHC building block is the direct precursor to this structure-promoting residue, enabling its incorporation via standard peptide coupling protocols.

Foldamer chemistry β-Peptide design Conformational analysis

Synthetic Efficiency: Microwave-Assisted β-Peptide Synthesis with trans-ACHC Residues

β-Peptides containing trans-ACHC residues show inherently poor synthetic efficiency under standard SPPS conditions. A direct comparison demonstrated that microwave irradiation significantly improved the purity and yield of longer oligomers containing trans-ACHC compared to conventional heating [1]. For a β-hexamer containing three trans-ACHC units, microwave-assisted synthesis yielded product with HPLC purity >90%, whereas conventional heating produced complex mixtures with <50% target peptide purity [1]. This underscores the value of high-purity Cbz-protected trans-ACHC building blocks for efficient microwave-assisted SPPS.

Solid-phase peptide synthesis Microwave chemistry β-Peptide library

Orthogonal Deprotection: Cbz Stability Under Acidic Cleavage Conditions vs. Boc Instability

The Cbz (benzyloxycarbonyl) protecting group remains intact under the acidic conditions (e.g., 95% TFA) used for Boc group removal and resin cleavage in Boc-SPPS, providing true orthogonality. In contrast, the Boc group is quantitatively cleaved under these identical conditions [1]. This acid stability is critical when a synthetic scheme requires iterative deprotection of acid-labile groups while preserving the Cbz-protected amine for later hydrogenolytic release, enabling selective functionalization of the β-amino acid moiety.

Protecting group strategy Peptide synthesis Orthogonal deprotection

Regiochemical Specificity: trans-2,1- vs. 1,1-Substitution Pattern in Helical Foldamer Design

The 2,1-substitution pattern of Cbz-trans-ACHC-OH yields a β-amino acid backbone, which is essential for forming 14-helical structures. In contrast, the 1,1-disubstituted regioisomer 1-(Cbz-amino)cyclohexanecarboxylic acid (CAS 17191-43-4) is an α,α-disubstituted α-amino acid that does not support β-peptide helix formation and instead behaves as a turn-inducing or helix-breaking residue [1]. This fundamental difference in backbone connectivity directly dictates the three-dimensional architecture accessible to the resulting oligomer.

β-Amino acid Foldamer architecture Regioisomer comparison

Purity and Physical Characterization: Cbz-trans-ACHC-OH vs. Unprotected ACHC

Commercially sourced Cbz-trans-ACHC-OH (CAS 61935-48-6) is routinely available at ≥97% purity by HPLC, with a defined melting point of 139–141 °C . In contrast, the unprotected trans-2-aminocyclohexanecarboxylic acid (CAS 5691-19-0) is typically offered at ≥97% purity but with less batch-to-batch consistency in residual solvent levels due to its zwitterionic nature . The Cbz-protected form provides superior storage stability and easier handling, as the protected amino acid is a neutral solid less prone to hygroscopicity and degradation.

Reagent quality HPLC purity Melting point

Procurement-Driven Application Scenarios for Cbz-trans-ACHC-OH


Microwave-Assisted Solid-Phase Synthesis of 14-Helical β-Peptide Libraries

Cbz-trans-ACHC-OH is the building block of choice for constructing β-peptide libraries designed to adopt 14-helical conformations. As demonstrated by Murray and Gellman (2005), microwave-assisted SPPS using trans-ACHC residues dramatically improves crude peptide purity (from <50% to >90% for hexamers) compared to conventional heating [1]. The Cbz protection ensures acid stability during iterative coupling and cleavage steps, enabling high-throughput parallel synthesis of foldamer libraries for drug discovery and biomaterials research.

Orthogonal Protection Strategy for Complex Peptide Conjugates

In multi-step syntheses requiring selective amine deprotection, Cbz-trans-ACHC-OH provides a critical orthogonal protection option. The Cbz group withstands the acidic conditions (95% TFA) that cleave Boc groups and resins, allowing intermediate purification and functionalization of the free carboxylic acid before hydrogenolytic Cbz removal [2]. This orthogonality is essential for constructing peptide-drug conjugates and fluorescently labeled β-peptides where sequential deprotection is required.

Foldamer-Based Biomimetic Research and Antimicrobial β-Peptide Development

The trans-ACHC residue, accessible via Cbz-trans-ACHC-OH, is a cornerstone of foldamer design for antimicrobial β-peptides. In structure-activity studies, the proportion of rigid trans-ACHC residues directly correlates with 14-helix stability and antimicrobial potency, with oligomers containing ≥30% trans-ACHC residues displaying significantly enhanced membrane disruption and selectivity [1]. The Cbz building block enables precise control over residue incorporation, crucial for systematic SAR studies.

Chiral Building Block for Enantioselective Synthesis of Bioactive Molecules

Enantiopure Cbz-trans-ACHC-OH (both (1R,2R) and (1S,2S) forms) serves as a chiral precursor for synthesizing constrained β-amino acid derivatives with pharmaceutical relevance. The Cbz group can be chemoselectively removed under neutral hydrogenolysis conditions, preserving sensitive functionalities elsewhere in the molecule, making it preferable to base-labile Fmoc or acid-labile Boc analogs for complex molecule synthesis [2].

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